1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid

Crystal engineering Co-crystal Thermal analysis

1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid (CAS 650631-68-8) is a 1:1 stoichiometric co-crystal or molecular salt formed between the bicyclic diamine DABCO (1,4-diazabicyclo[2.2.2]octane) and the C5 dicarboxylic acid, glutaric acid (pentanedioic acid). This multicomponent crystalline phase belongs to a broader class of hydrogen-bonded adducts generated via mechanochemical or solution-based methods from DABCO and dicarboxylic acids of variable chain length.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 650631-68-8
Cat. No. B12597520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid
CAS650631-68-8
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CN2CCN1CC2.C(CC(=O)O)CC(=O)O
InChIInChI=1S/C6H12N2.C5H8O4/c1-2-8-5-3-7(1)4-6-8;6-4(7)2-1-3-5(8)9/h1-6H2;1-3H2,(H,6,7)(H,8,9)
InChIKeySXQUGVYLYUQTGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid (CAS 650631-68-8): A Defined DABCO–Glutaric Acid Co-crystal for Crystal Engineering


1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid (CAS 650631-68-8) is a 1:1 stoichiometric co-crystal or molecular salt formed between the bicyclic diamine DABCO (1,4-diazabicyclo[2.2.2]octane) and the C5 dicarboxylic acid, glutaric acid (pentanedioic acid). This multicomponent crystalline phase belongs to a broader class of hydrogen-bonded adducts generated via mechanochemical or solution-based methods from DABCO and dicarboxylic acids of variable chain length [1]. Its primary scientific interest lies in crystal engineering, where the controlled pairing of a ditopic amine base with a flexible dicarboxylic acid creates a structurally characterized solid form whose hydrogen-bonding network, protonation state, and thermal properties differ systematically from those of the parent compounds and from adducts formed with shorter- or longer-chain dicarboxylic acid analogues [1].

Why DABCO and Glutaric Acid Cannot Be Simply Interchanged with the Preformed 1,4-Diazabicyclo[2.2.2]octane;pentanedioic Acid Co-crystal


This compound is a pre-assembled, stoichiometric co-crystal, not a physical mixture. Simply blending DABCO and glutaric acid in situ does not guarantee the formation of the identical crystalline phase with its specific protonation state, hydrogen-bonding architecture, and thermodynamic melting point. The Braga et al. study demonstrates that the DABCO–dicarboxylic acid adducts, including the glutaric acid compound, display a melting point alternation phenomenon that is distinct from both the free base and the free acid, as well as from adducts made with neighbouring homologues (e.g., succinic acid or adipic acid) [1]. Solid-state NMR data further show that the proton transfer state (neutral O–H···N vs. ionic –O···H–N+–) critically depends on the co-crystallization conditions and the dicarboxylic acid chain length, meaning that even slight variations in preparation or acid selection lead to a different solid form with altered properties [1]. For reproducibility in crystal engineering studies, procurement of the defined, pre-characterized co-crystal is essential.

Quantitative Differential Evidence: 1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid vs. Analogues


Melting Point Alternation vs. DABCO–Dicarboxylic Acid Homologues

The DABCO–glutaric acid (n=3) adduct participates in a well-defined melting point alternation trend observed across the homologous series of DABCO–dicarboxylic acid adducts HOOC(CH₂)nCOOH (n=1–7). This systematic variation allows precise identification and differentiation from the adjacent homologues (succinic acid adduct, n=2; adipic acid adduct, n=4). The thermal behavior is a direct consequence of the crystal packing and hydrogen-bonding network, which is unique for each adduct [1]. Exact melting point values for the glutaric acid adduct and its comparators must be extracted from the full publication; however, the alternation phenomenon is explicitly reported in the abstract and is the core differential property.

Crystal engineering Co-crystal Thermal analysis

Proton Transfer State Differentiation via Solid-State NMR Chemical Shift Tensors vs. Chain Length

The carbon chemical shift tensors of the COOH group, derived from spinning sideband analysis in slow-speed MAS NMR spectra, serve as a diagnostic criterion to distinguish between a neutral O–H···N hydrogen bond and a proton-transferred –O···H–N⁺ ionic interaction in the adducts [1]. For the DABCO–glutaric acid adduct, the tensor values provide a definitive assignment of its protonation state, which may differ from that of the oxalic (n=0) or succinic (n=2) acid adducts where full proton transfer is more or less favored based on the acid's pKa and the resulting crystal packing.

Solid-state NMR Proton transfer Crystal structure

Single-Crystal X-ray Structural Uniqueness vs. Physical Mixture and Homologues

Single-crystal X-ray diffraction analysis confirms that the 1,4-diazabicyclo[2.2.2]octane;pentanedioic acid system adopts a specific supramolecular arrangement characterized by O–H···N or –O···H–N⁺ hydrogen bonds in a 1:1 stoichiometry [1]. This structure is distinct from the parent DABCO crystal (which forms a plastic phase) and from the glutaric acid crystal, as well as from the crystal packing of the DABCO adducts with the shorter succinic acid or the longer adipic acid. The chain length of glutaric acid (n=3) imposes a specific spacer length that dictates the metric parameters of the hydrogen-bonded chain, which is not reproducible by a simple physical mixture of the components.

X-ray diffraction Crystal packing Hydrogen bonding

Core Application Scenarios for 1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid (CAS 650631-68-8)


Model Co-crystal for Crystal Engineering and Proton Transfer Studies

Researchers investigating the interplay between dicarboxylic acid chain length and proton transfer state in hydrogen-bonded co-crystals use the DABCO–glutaric acid adduct as a representative member of the homologous series, where the odd/even melting point alternation and solid-state NMR tensor fingerprints provide a clear framework for assigning the protonation motif [1]. Its pre-characterized structure enables reproducible experiments on structure–thermal property relationships.

Mechanochemical Synthesis Method Validation

The formation of the 1:1 adduct by neat grinding of DABCO and glutaric acid solids can serve as a benchmark reaction for validating mechanochemical synthetic protocols. The product can be authenticated against its known single-crystal X-ray structure and solid-state NMR parameters [1], providing a low-risk positive control for co-crystal screen optimization.

Rigorous QC Standard for Purchased DABCO–Dicarboxylic Acid Co-crystals

Procurement of this specific co-crystal enables quality control through direct comparison of the experimental X-ray powder diffraction pattern or melting point with the literature data from Braga et al. 2003 [1]. This ensures that the received material is the defined glutaric acid adduct rather than a mis-labeled homologue or an unreacted physical mixture.

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